molecular formula C9H12N2O B580820 Fenuron-d5 CAS No. 1219802-06-8

Fenuron-d5

Cat. No. B580820
Key on ui cas rn: 1219802-06-8
M. Wt: 169.239
InChI Key: XXOYNJXVWVNOOJ-DKFMXDSJSA-N
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Patent
US04115445

Procedure details

A 1/2-liter autoclave was charged with nitrobenzene (30.0 g.), dimethylammonium sulphide (40 g.) benzene (60 g.) and carbon monoxide to a pressure of 50 atmospheres. The temperature of the autoclave was raised to 110° C and its contents were maintained at this temperature with stirring for 21/2 hours. The pressure was renewed to 50 atmospheres at intervals as required by passing in more carbon monoxide. The contents of the autoclave were then allowed to cool below 70° C before being removed and distilled to separate the volatiles, which included unreacted nitrobenzene. The residue, weighing 16 g., was recrystallised from a mixture of benzene and 60-80 petroleum ether to give 1,1-dimethyl-3-phenylurea (12.3 g.).
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
dimethylammonium sulphide
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1C=CC=CC=1)([O-])=O.[CH3:10][NH2+:11](=S)[CH3:12].[CH:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[C]=[O:21]>>[CH3:10][N:11]([CH3:12])[C:4]([NH:1][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:21] |^3:19|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Name
dimethylammonium sulphide
Quantity
40 g
Type
reactant
Smiles
Name
Quantity
60 g
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
with stirring for 21/2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
its contents were maintained at this temperature
TEMPERATURE
Type
TEMPERATURE
Details
to cool below 70° C
CUSTOM
Type
CUSTOM
Details
before being removed
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to separate the volatiles, which
CUSTOM
Type
CUSTOM
Details
, was recrystallised from a mixture of benzene and 60-80 petroleum ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN(C(=O)NC1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04115445

Procedure details

A 1/2-liter autoclave was charged with nitrobenzene (30.0 g.), dimethylammonium sulphide (40 g.) benzene (60 g.) and carbon monoxide to a pressure of 50 atmospheres. The temperature of the autoclave was raised to 110° C and its contents were maintained at this temperature with stirring for 21/2 hours. The pressure was renewed to 50 atmospheres at intervals as required by passing in more carbon monoxide. The contents of the autoclave were then allowed to cool below 70° C before being removed and distilled to separate the volatiles, which included unreacted nitrobenzene. The residue, weighing 16 g., was recrystallised from a mixture of benzene and 60-80 petroleum ether to give 1,1-dimethyl-3-phenylurea (12.3 g.).
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
dimethylammonium sulphide
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1C=CC=CC=1)([O-])=O.[CH3:10][NH2+:11](=S)[CH3:12].[CH:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[C]=[O:21]>>[CH3:10][N:11]([CH3:12])[C:4]([NH:1][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:21] |^3:19|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Name
dimethylammonium sulphide
Quantity
40 g
Type
reactant
Smiles
Name
Quantity
60 g
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
with stirring for 21/2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
its contents were maintained at this temperature
TEMPERATURE
Type
TEMPERATURE
Details
to cool below 70° C
CUSTOM
Type
CUSTOM
Details
before being removed
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to separate the volatiles, which
CUSTOM
Type
CUSTOM
Details
, was recrystallised from a mixture of benzene and 60-80 petroleum ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN(C(=O)NC1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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